9-methyl-2-(methylsulfanyl)-9H-purin-6-amine
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Overview
Description
9-methyl-2-(methylsulfanyl)-9H-purin-6-amine is an organic compound belonging to the class of purine derivatives It is characterized by the presence of a methyl group at the 9th position and a methylsulfanyl group at the 2nd position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-(methylsulfanyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a methylsulfanyl group. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine, followed by the addition of a methylating agent like methyl iodide (CH3I).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-(methylsulfanyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Alkylated or substituted purine derivatives
Scientific Research Applications
9-methyl-2-(methylsulfanyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-methyl-2-(methylsulfanyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with nucleic acids, influencing DNA and RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
- 9-methyl-2,6-bis(methylsulfanyl)-9H-purine
- 9-methyluric acid
- 2-methylthioadenine
Uniqueness
9-methyl-2-(methylsulfanyl)-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C7H9N5S |
---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
9-methyl-2-methylsulfanylpurin-6-amine |
InChI |
InChI=1S/C7H9N5S/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3,(H2,8,10,11) |
InChI Key |
KQZDCWZIGLSJJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)SC)N |
Origin of Product |
United States |
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